2-[(4-Acetylphenyl)sulfanyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-acetylphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-10(16)11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)15(17)18/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEOVWDFGGIOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Acetylphenyl Sulfanyl Benzoic Acid
Retrosynthetic Analysis and Key Precursors for 2-[(4-Acetylphenyl)sulfanyl]benzoic acid Synthesis
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. scitepress.orgresearchgate.net For this compound, the primary disconnection is at the sulfanyl (B85325) linkage (C-S bond), leading to two key precursors.
A logical retrosynthetic disconnection of the target molecule breaks the C-S bond, suggesting two main synthetic routes based on which precursor acts as the nucleophile and which as the electrophile. This leads to the identification of the following key precursors:
Route A: 2-Thiosalicylic acid and 4-haloacetophenone (e.g., 4-bromoacetophenone or 4-iodoacetophenone). In this route, the thiol group of 2-thiosalicylic acid acts as the nucleophile.
Route B: 2-Halobenzoic acid (e.g., 2-iodobenzoic acid or 2-bromobenzoic acid) and 4-acetylthiophenol. Here, the thiophenol derivative provides the nucleophilic sulfur.
These precursors are generally commercially available, making them practical starting points for the synthesis of this compound. researchgate.netbeilstein-journals.org
Classical and Modern Approaches to the Sulfanyl Linkage Formation
The formation of the diaryl sulfide (B99878) linkage is a critical step in the synthesis of this compound. Both classical and modern catalytic methods can be employed for this transformation.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a classical approach for forming C-S bonds. wikipedia.orglibretexts.org This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. nih.govnih.gov For the synthesis of this compound, this can be envisioned by the reaction of a thiolate with an aryl halide.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack. wikipedia.orglibretexts.org
Table 1: Key Features of SNAr for Diaryl Sulfide Synthesis
| Feature | Description |
| Reactants | An aryl halide (activated by electron-withdrawing groups) and a thiol or thiolate. |
| Mechanism | Addition-elimination via a Meisenheimer complex intermediate. libretexts.org |
| Conditions | Often requires a base to generate the thiolate and may require elevated temperatures. |
| Advantages | Can be a cost-effective method if the starting materials are readily available. |
| Limitations | The scope can be limited by the requirement for an activated aryl halide. |
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Type Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its extension to C-S bond formation, represent a powerful and versatile tool for synthesizing diaryl sulfides. wikipedia.orgorganic-chemistry.org These methods offer high functional group tolerance and can be performed under relatively mild conditions. ucl.ac.ukrsc.org
The catalytic cycle for Buchwald-Hartwig C-S coupling generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the thiolate, and finally, reductive elimination to form the diaryl sulfide and regenerate the Pd(0) catalyst. wikipedia.orgresearchgate.net The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. organic-chemistry.org
Table 3: Components of a Typical Buchwald-Hartwig C-S Coupling Reaction
| Component | Examples | Role in the Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ organic-chemistry.org | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, dppf, Josiphos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Aryl Halide/Triflate | Aryl bromides, aryl iodides, aryl triflates | Electrophilic partner. |
| Thiol | Aryl or alkyl thiols | Nucleophilic partner. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Generates the thiolate and facilitates the reductive elimination step. |
| Solvent | Toluene, Dioxane, THF | Reaction medium. |
Other Transition Metal-Mediated Syntheses
While copper and palladium are the most commonly used metals for C-S cross-coupling, other transition metals such as nickel, iron, and cobalt have also been shown to catalyze the formation of diaryl sulfides. researchgate.netucl.ac.uk These alternative metals can offer different reactivity profiles and may be more cost-effective.
Nickel catalysts, for instance, can be effective for coupling aryl chlorides, which are often less reactive in palladium-catalyzed systems. Iron-catalyzed reactions are attractive due to the low cost and low toxicity of iron. ucl.ac.uk
Functional Group Interconversions and Derivatization Strategies
The functional groups present in this compound, namely the carboxylic acid and the acetyl (ketone) group, offer opportunities for further chemical transformations and the synthesis of a variety of derivatives. ub.eduvanderbilt.educompoundchem.com
The carboxylic acid group can be converted into a range of other functional groups. imperial.ac.uk For example, it can be esterified to form methyl or ethyl esters, or it can be converted to an amide by reaction with an amine in the presence of a coupling agent. Reduction of the carboxylic acid can yield the corresponding primary alcohol.
The acetyl group's ketone functionality is also amenable to various transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). It can also undergo reactions typical of ketones, such as the formation of imines or hydrazones. researchgate.net Derivatization of either the carboxylic acid or the ketone can be used to modify the properties of the molecule, for example, to attach a fluorescent tag for analytical purposes. nih.govnih.govresearchgate.net
Table 4: Potential Derivatization of this compound
| Functional Group | Reaction Type | Potential Product |
| Carboxylic Acid | Esterification | Methyl or Ethyl Ester |
| Carboxylic Acid | Amidation | Primary, Secondary, or Tertiary Amide |
| Carboxylic Acid | Reduction | Primary Alcohol |
| Acetyl (Ketone) | Reduction | Secondary Alcohol |
| Acetyl (Ketone) | Reductive Amination | Amine |
| Acetyl (Ketone) | Wittig Reaction | Alkene |
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification through esterification and amidation reactions.
Esterification: The conversion of the carboxylic acid moiety to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. ibs.re.kryoutube.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed. ibs.re.kr For instance, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of catalytic H₂SO₄ would yield the corresponding methyl or ethyl ester. youtube.comtcu.edu
Another effective method is the Mitsunobu reaction, which allows for the esterification of benzoic acids with phenols under mild conditions, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). researchgate.net This would be suitable for synthesizing phenyl esters of the title compound. Tin(II) compounds can also serve as catalysts for the esterification of benzoic acid with various alcohols. google.com
Amidation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common methods involve the use of coupling agents to form a more reactive intermediate. Reagents such as titanium tetrachloride (TiCl₄) can mediate the direct condensation of benzoic acids and amines to form amides in good yields. nih.gov Other approaches might involve converting the carboxylic acid to an acid chloride first, followed by reaction with an amine. Iridium-catalyzed C-H amidation has also been developed for benzoic acids, although this typically functionalizes the aromatic ring rather than the carboxyl group directly. ibs.re.krnih.gov A variety of amines can be used, leading to a wide range of N-substituted amide derivatives. lookchemmall.comrsc.org
The following table summarizes typical conditions for these transformations.
| Reaction | Reagents | Typical Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst) | Reflux | Methyl/Ethyl 2-[(4-acetylphenyl)sulfanyl]benzoate |
| Amidation | Amine (R-NH₂), TiCl₄ | Pyridine, 85 °C | N-R-2-[(4-acetylphenyl)sulfanyl]benzamide |
Modifications of the Acetyl Group (e.g., Reduction, Oxidation, Condensation)
The acetyl group on the 4-mercaptophenyl ring offers another site for chemical modification. ichem.md
Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol, yielding a 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}benzoic acid derivative. This reduction can be accomplished using various reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for reducing ketones. mdpi.com Catalytic hydrogenation over metal catalysts like platinum can also be employed. acs.org The electrochemical hydrogenation of acetophenone (B1666503) at platinum single-crystal electrodes has been studied, suggesting that with the right choice of catalyst surface, selective reduction of the carbonyl group is possible. acs.org Enzymatic reductions using ketoreductases have also been shown to be effective for the enantioselective reduction of substituted acetophenones. rsc.org
Condensation: The acetyl group can participate in condensation reactions. For example, in a Claisen-Schmidt condensation, the acetyl group can react with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) derivative. ichem.md This reaction would introduce an α,β-unsaturated ketone moiety into the molecule, extending the conjugation.
The table below outlines these potential modifications.
| Reaction Type | Reagents | Product Functional Group |
| Reduction | NaBH₄ or H₂/Catalyst | Secondary Alcohol |
| Condensation | Aromatic Aldehyde, Base | Chalcone (α,β-unsaturated ketone) |
Aromatic Substitutions on the Phenyl and Benzoic Acid Rings
Both aromatic rings in this compound can undergo electrophilic aromatic substitution (SEAr), such as nitration, halogenation, or sulfonation. wikipedia.org The position of the incoming electrophile is directed by the substituents already present on the rings. uci.edu
On the Benzoic Acid Ring: The benzoic acid ring contains two substituents: the carboxylic acid group (-COOH) and the sulfanyl linkage (-S-Ar).
The -COOH group is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position (relative to itself). numberanalytics.comunizin.org
The -S-Ar group (a thioether) is an electron-donating group through resonance (due to the lone pairs on sulfur) and is an activating group. It directs incoming electrophiles to the ortho and para positions. unizin.org
The positions ortho and para to the sulfanyl group are also meta and ortho to the carboxyl group, respectively. The directing effects of these two groups are therefore conflicting in some positions and reinforcing in others. The sulfanyl group is generally a stronger activating/directing group than the deactivating effect of the carboxyl group, so substitution is likely to occur at the positions activated by the sulfur atom, particularly the position para to the sulfur and meta to the carboxyl group.
On the 4-Acetylphenyl Ring: This ring also has two substituents relative to the available positions for substitution: the acetyl group (-COCH₃) and the sulfanyl linkage (-S-Ar).
The -COCH₃ group is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. unizin.orgsavemyexams.com
The -S-Ar group is an ortho, para director. unizin.org
The positions ortho to the sulfanyl group are also meta to the acetyl group. Therefore, electrophilic substitution is strongly favored at these positions, leading to 2,4-disubstituted thioether derivatives.
| Ring | Substituent | Directing Effect | Predicted Position of Substitution |
| Benzoic Acid | -COOH | meta-directing (deactivating) | Position 5 (meta to -COOH, para to -SAr) |
| -S-Ar | ortho, para-directing (activating) | ||
| Phenyl | -COCH₃ | meta-directing (deactivating) | Positions 3 & 5 (meta to -COCH₃, ortho to -SAr) |
| -S-Ar | ortho, para-directing (activating) |
Oxidation of the Sulfanyl Linkage to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the sulfanyl linkage is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives. researchgate.net This transformation is significant as sulfoxides and sulfones have different chemical properties and biological activities compared to the parent sulfide.
Oxidation to Sulfoxide: Selective oxidation of the sulfide to a sulfoxide can be achieved using a controlled amount of an oxidizing agent. A common and environmentally friendly oxidant is hydrogen peroxide (H₂O₂). nih.gov The reaction can often be performed under mild, metal-free conditions, for example, using H₂O₂ in glacial acetic acid, which allows for high selectivity and simple product isolation. nih.gov Other reagents that can be used include hypervalent iodine compounds. organic-chemistry.org Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation to the sulfone. nih.gov
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or excess oxidant, yields the corresponding sulfone. researchgate.net Using an excess of hydrogen peroxide (e.g., 30% aqueous solution), often in the presence of a catalyst like sodium tungstate, can effectively convert sulfides directly to sulfones. researchgate.netsci-hub.sersc.org This method is robust and can be performed under organic solvent-free conditions. sci-hub.sersc.org
| Product | Oxidizing Agent | Typical Conditions |
| Sulfoxide | H₂O₂ (1 equiv.) | Glacial acetic acid, room temp. |
| Sulfone | H₂O₂ (>2 equiv.) | Catalyst (e.g., Na₂WO₄), room temp. |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes. mdpi.com
Key green chemistry principles applicable include:
Use of Safer Solvents and Reagents: The synthesis of diaryl sulfides often involves transition metal catalysts and organic solvents. acs.orgorganic-chemistry.orgrsc.orgresearchgate.net Green chemistry encourages the use of less hazardous solvents like water or ionic liquids. mdpi.com For instance, the oxidation of the sulfanyl linkage can be performed using aqueous hydrogen peroxide, with water as the only byproduct, which is a significant improvement over many traditional oxidizing agents. nih.govsci-hub.se
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can shorten reaction times and lower energy costs compared to conventional heating.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic processes are generally preferred over stoichiometric ones for this reason. For example, using catalytic amounts of acid for esterification is more atom-economical than using stoichiometric coupling reagents for amidation that generate significant waste.
Use of Renewable Feedstocks: While not directly reported for this specific compound, a broader green chemistry approach would involve sourcing the starting materials (e.g., derivatives of benzoic acid and thiophenol) from renewable, bio-based sources where possible.
Catalysis: The use of recyclable catalysts, such as heterogeneous catalysts, can simplify product purification and reduce waste. For example, carboxylated multi-walled carbon nanotubes have been used as a recyclable catalyst for the oxidation of sulfides to sulfones with H₂O₂. rsc.org
By considering these principles, the synthesis of this compound can be made more sustainable and environmentally benign.
Molecular Interactions and Mechanistic Investigations in Vitro and Theoretical Perspectives
Exploration of Molecular Targets and Ligand-Protein Interactions (In Vitro Evidence)
No publicly available in vitro studies have been identified that characterize the direct molecular targets or ligand-protein interactions of 2-[(4-Acetylphenyl)sulfanyl]benzoic acid.
There are no specific experimental data in the scientific literature detailing the inhibitory effects of this compound on key enzyme families such as cyclooxygenases, proteases, or kinases. While structurally related compounds have been explored as enzyme inhibitors, no such activity has been reported for this specific molecule.
The binding affinity and modulatory effects of this compound on nuclear receptors or G protein-coupled receptors (GPCRs) have not been characterized in any published in vitro assays. Consequently, its potential as a ligand for these important receptor superfamilies remains unknown.
There is a lack of available data from in vitro assays, such as patch-clamp electrophysiology, to indicate whether this compound can modulate the activity of any ion channels.
Cellular Pathway Perturbations and Signaling Cascade Modulation (In Vitro Cell-Based Models)
Information regarding the effects of this compound on cellular pathways and signaling cascades in in vitro cell-based models is not available in the current scientific literature.
No studies have been published that investigate the potential of this compound to induce apoptosis in any cancer or normal cell lines. Therefore, its role in programmed cell death pathways has not been established.
There is no experimental evidence to suggest that this compound can induce cell cycle arrest in any cell line. Studies to determine its effects on the progression of the cell cycle have not been reported.
Autophagy Modulation in Cellular Systems
The direct role of this compound in autophagy is not extensively documented in current literature. However, investigations into simpler organosulfur compounds provide insights into potential mechanisms. Autophagy is a critical cellular process for degrading and recycling cellular components, and its modulation is a key therapeutic strategy. nih.gov Studies have shown that hydrogen sulfide (B99878) (H₂S), a related sulfur-containing signaling molecule, has a dual role in regulating autophagy. nih.gov In some contexts, H₂S donors can inhibit autophagy, while in others, they can induce it, suggesting a complex, context-dependent regulatory function. mdpi.com
For instance, diallyl sulfide (DAS), a component of garlic extract, has been found to inhibit autophagic flux by blocking the fusion of autophagosomes with lysosomes in hepatocellular carcinoma cells. nih.gov This blockage leads to an accumulation of autophagic vesicles and contributes to the compound's anti-growth effects. nih.gov This suggests that the sulfur moiety within a molecule can be a critical determinant of its interaction with the autophagy machinery. The sulfanyl (B85325) linkage in this compound could potentially engage in similar interactions, possibly influencing autophagosome-lysosome fusion or upstream signaling pathways like AMPK/mTOR, although specific studies are required to confirm this. nih.gov
Inflammation Pathway Modulation (e.g., NF-κB, MAPK pathways in cell lines)
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. Many diaryl sulfide and related organosulfur compounds have demonstrated significant activity in modulating these pathways. The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it initiates the transcription of pro-inflammatory genes.
Several organosulfur compounds have been shown to interrupt this cascade. Diallyl trisulfide (DATS), for example, induces apoptosis in primary effusion lymphoma cells by stabilizing IκBα and inhibiting the IKK complex. nih.gov Similarly, diallyl disulfide (DADS) attenuates the production of the chemokine CCL2 induced by TNFα by impairing both MAPK/ERK and NF-κB signaling. nih.govresearchgate.net These findings indicate that the sulfur atom is a key pharmacophoric element for anti-inflammatory activity. Furthermore, hydrogen sulfide has been shown to directly sulfhydrate cysteine-38 on the p65 subunit of NF-κB, a post-translational modification that enhances its binding to coactivators and promotes its anti-apoptotic functions. jhu.edu This body of evidence suggests that the sulfanyl bridge in this compound is a plausible site for interaction with and modulation of key components of the NF-κB and MAPK inflammatory pathways.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key molecular features responsible for biological activity. For analogs of this compound, SAR investigations focus on the three primary components: the carboxylic acid-bearing phenyl ring, the sulfanyl linkage, and the acetyl-substituted phenyl ring.
Impact of Carboxylic Acid Modifications on Biological Activity
The carboxylic acid group is a key functional group that often governs a molecule's pharmacokinetic and pharmacodynamic properties. Its ability to act as a hydrogen bond donor and acceptor, along with its potential to exist in an ionized state at physiological pH, allows for critical interactions with biological targets. philadelphia.edu.jo Modification of this group can dramatically alter biological activity. For example, in the development of certain kinase inhibitors, the introduction of a carboxylic acid substitution was found to significantly decrease potency in kinase assays, suggesting that the group's negative charge or steric bulk was unfavorable for binding in that specific context. mdpi.com
Conversely, for other classes of compounds, the carboxylic acid is essential. In the case of a benzoic acid derivative designed to treat pulmonary fibrosis, the acidic moiety was a core component of the active molecule. nih.gov Therefore, modifying the carboxylic acid of this compound—for instance, by converting it to an ester, amide, or bioisosteric replacement like a tetrazole—would be a critical step in SAR studies. Such changes would probe the necessity of the acidic proton, hydrogen bonding capabilities, and the role of the negative charge in target engagement.
| Modification (R in Ar-COOR) | Potential Interaction | Predicted Impact on Activity |
|---|---|---|
| -H (Carboxylic Acid) | Hydrogen bond donor/acceptor, ionic interactions | Baseline activity |
| -CH₃ (Methyl Ester) | Hydrogen bond acceptor only, increased lipophilicity | May decrease activity if H-bond donation or ionic charge is critical |
| -NH₂ (Primary Amide) | Hydrogen bond donor/acceptor, neutral | May retain activity if H-bonding is key but charge is not |
| Tetrazole ring | Acidic bioisostere, different geometry and pKa | May retain or improve activity and metabolic stability |
Influence of Sulfanyl Linkage Modifications on Molecular Interactions
The sulfanyl (thioether) linkage is not merely a passive linker but an active contributor to the molecule's conformation and electronic properties. Oxidizing the sulfur atom to a sulfoxide (B87167) (S=O) or a sulfone (O=S=O) introduces significant changes in geometry, polarity, and hydrogen bonding capacity, which can profoundly impact biological activity.
A compelling example comes from SAR studies of diaryl compounds designed as analogs of the tubulin inhibitor Combretastatin (B1194345) A-4. In this series, the diaryl sulfide analog demonstrated high antiproliferative activity. nih.govnih.gov However, the corresponding diaryl sulfoxide and diaryl sulfone analogs were found to be inactive. nih.govnih.gov Crystallographic data suggest that diphenyl sulfoxides and sulfones tend to adopt a conformation where the two aromatic rings are nearly orthogonal to each other. In contrast, diaryl sulfides typically have a more planar or angled conformation that may be more favorable for fitting into the target binding site. nih.gov This highlights the critical role of the sulfide bridge in maintaining the optimal three-dimensional structure required for molecular recognition.
| Linkage | Conformation | Observed Activity (Combretastatin A-4 Analogs) |
|---|---|---|
| Sulfide (-S-) | Angled / Non-orthogonal | High |
| Sulfoxide (-SO-) | Near-orthogonal | Inactive |
| Sulfone (-SO₂-) | Near-orthogonal | Inactive |
Role of Acetylphenyl Moiety Variations in Binding and Activity
The 4-acetylphenyl group provides another key point for modification to probe its role in target binding. The acetyl group itself contains a carbonyl oxygen that can act as a hydrogen bond acceptor and a methyl group that can engage in hydrophobic interactions. Altering this functional group can reveal its importance for affinity and selectivity.
In a relevant study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, modifications to the acetyl group were explored. The parent compounds with the acetyl group showed only moderate antiproliferative activity. However, converting the acetyl group to an oxime (-C=NOH) resulted in a significant enhancement of cytotoxic activity against A549 lung cancer cells, with some analogs surpassing the efficacy of cisplatin. This dramatic increase in potency suggests that the oxime functionality, with its distinct electronic and hydrogen-bonding properties, engages in more favorable interactions with the cellular target compared to the original acetyl group.
Substituent Effects on Aromatic Rings and Their Stereoelectronic Contributions
The electronic properties of both aromatic rings can be fine-tuned by the addition of various substituents, which can influence the molecule's interaction with its biological target through inductive and resonance effects. Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) decrease it.
| Substituent | Electronic Effect | Potential Impact on Molecular Properties |
|---|---|---|
| -OCH₃ (Methoxy) | Strongly Donating (Resonance) | Increases electron density on the ring and sulfur atom |
| -Cl (Chloro) | Withdrawing (Inductive), Weakly Donating (Resonance) | Decreases electron density; can form halogen bonds |
| -CF₃ (Trifluoromethyl) | Strongly Withdrawing (Inductive) | Significantly decreases electron density; increases lipophilicity |
| -NO₂ (Nitro) | Strongly Withdrawing (Resonance and Inductive) | Strongly decreases electron density; potential H-bond acceptor |
Ligand Efficiency and Lipophilic Efficiency Assessments in In Vitro and Theoretical Systems
The concepts of ligand efficiency and lipophilic efficiency are pivotal in medicinal chemistry for optimizing lead compounds. Ligand efficiency (LE) provides a measure of the binding energy per non-hydrogen atom, thereby normalizing for the size of the molecule. A higher LE value is generally indicative of a more efficient interaction between the ligand and its target. Lipophilic efficiency (LipE), on the other hand, relates the potency of a compound to its lipophilicity, offering a balance between the desired biological activity and the potential for off-target effects and poor pharmacokinetic properties associated with high lipophilicity.
Due to the absence of published experimental data for this compound, its ligand and lipophilic efficiencies have been assessed using theoretical and estimated values. The lipophilicity, represented as the logarithm of the partition coefficient (LogP), has been computationally predicted. The biological activity, expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), has been estimated based on the activity of structurally analogous diaryl sulfide compounds that have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a well-established therapeutic target.
Quantitative Structure-Activity Relationship (QSAR) studies on various series of PTP1B inhibitors have consistently highlighted the importance of lipophilicity in determining their inhibitory potential. For diaryl sulfide derivatives, the specific arrangement of substituents on the phenyl rings plays a crucial role in their interaction with the enzyme's active site.
The calculated efficiencies for this compound are presented below, based on a predicted LogP and an estimated pIC50 value derived from the activities of similar PTP1B inhibitors.
Interactive Data Table: Predicted and Estimated Physicochemical and Efficiency Parameters for this compound
| Parameter | Value | Method |
| Predicted LogP | 4.15 | Computational Prediction |
| Estimated pIC50 | 5.5 | Based on structurally similar PTP1B inhibitors |
| Heavy Atom Count (HAC) | 20 | Molecular Formula (C15H12O3S) |
Interactive Data Table: Calculated Ligand and Lipophilic Efficiencies for this compound
| Efficiency Metric | Formula | Calculated Value |
| Ligand Efficiency (LE) | pIC50 / HAC | 0.275 |
| Lipophilic Efficiency (LipE) | pIC50 - LogP | 1.35 |
The presented data, while theoretical, provides a preliminary assessment of this compound's potential as a lead compound. The calculated Ligand Efficiency of 0.275 suggests a moderate binding efficiency per heavy atom. The Lipophilic Efficiency of 1.35 indicates that while the compound has a reasonable estimated potency, its relatively high predicted lipophilicity may warrant optimization to enhance its drug-like properties. These theoretical evaluations serve as a valuable starting point for guiding future experimental studies, including in vitro assays to determine the actual biological activity and physicochemical properties of the compound, which would then allow for a more definitive assessment of its efficiencies.
Computational and Theoretical Chemistry Studies of 2 4 Acetylphenyl Sulfanyl Benzoic Acid
Quantum Chemical Calculations and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure and predict various chemical descriptors that govern the molecule's behavior.
The electronic structure of 2-[(4-Acetylphenyl)sulfanyl]benzoic acid can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. For a molecule like this compound, DFT calculations at a specific level of theory (e.g., B3LYP/6-31G*) would be used to determine these energies.
Fukui functions are another set of reactivity descriptors derived from conceptual DFT. They identify the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating these functions, one can pinpoint the specific atoms or functional groups on this compound that are most likely to participate in chemical reactions.
Table 1: Representative Quantum Chemical Reactivity Descriptors (Note: The following values are illustrative for a generic molecule of this class and are not based on specific experimental or published computational data for this compound.)
| Descriptor | Value (illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |
The benzoic acid moiety of the molecule can ionize, and its acidity is quantified by the pKa value. Computational methods can predict pKa by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically water. researchgate.netresearchgate.net Various theoretical models, often combining quantum mechanics with continuum solvation models (like PCM or SMD), are used for this purpose. nih.gov Predicting the pKa is crucial because the ionization state of the molecule at physiological pH (around 7.4) dictates its solubility, membrane permeability, and ability to interact with biological targets through ionic interactions. An accurate pKa prediction helps in understanding how the molecule will behave in a biological environment. mdpi.comoptibrium.com
Molecular Docking and Molecular Dynamics Simulations
While quantum chemistry describes the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this would involve docking it into the active site of a relevant enzyme, such as cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs with structural similarities. mdpi.comresearchgate.netnih.gov The process generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity. The best-scoring poses provide hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues. nih.govrsc.org
Table 2: Illustrative Molecular Docking Results against a Hypothetical Protein Target (Note: The data below is representative and not from a specific study on this compound.)
| Parameter | Value (illustrative) | Description |
| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding. More negative values indicate stronger binding. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Amino acids in the binding site forming significant interactions with the ligand. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |
| Hydrophobic Interactions | Val349, Leu352, Phe518 | Non-polar interactions contributing to binding stability. |
Following molecular docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic view of the protein-ligand complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the flexibility of both the ligand and the protein. rsc.org By running simulations of the complex in a solvated environment, one can analyze the strength and persistence of interactions identified in docking. Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions.
Conformational Dynamics of Ligand-Receptor Complexes
No studies detailing molecular dynamics simulations or other methods to analyze the conformational changes of this compound when bound to a biological receptor were found.
In Silico ADME Prediction and Pharmacokinetic Modeling
Metabolic Stability and Metabolite Prediction (In Silico):No dedicated studies on the in silico prediction of metabolic pathways, stability, or potential metabolites for this compound could be located.
Further research and publication in these specific areas are required to provide the detailed information requested.
Excretion Pathway Predictions (In Silico)
In silico prediction of excretion pathways is a critical component of modern drug discovery, offering early insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov For this compound, computational tools can be employed to forecast its primary routes of elimination, thereby guiding further experimental studies. These predictions are largely based on the physicochemical properties of the molecule and its potential for interaction with metabolic enzymes and transporters. techpioneerempire.comrsc.org
The primary routes of drug elimination from the body are renal and hepatic clearance. nih.govmhmedical.com In silico models predict which of these pathways is likely to predominate for a given compound. For this compound, key physicochemical descriptors such as molecular weight, lipophilicity (logP), aqueous solubility, and pKa are first calculated. These properties are fundamental in determining a drug's behavior in a biological system. rsc.orgmonash.edu
Various software platforms, such as ADMET Predictor™, ACD/ADME Suite, and Semeta™, can be utilized to generate these predictions. acdlabs.comoptibrium.com These tools often employ quantitative structure-activity relationship (QSAR) models, which are statistical models that correlate chemical structure with biological activity or, in this case, pharmacokinetic properties. researchgate.netnih.gov
For instance, a hypothetical in silico analysis for this compound might involve the following steps:
Metabolite Prediction: Software like BioTransformer or CyProduct can predict the metabolic fate of the parent compound. nih.govbiotransformer.ca These tools would identify potential sites of metabolism on the this compound structure, such as the acetyl group or the aromatic rings, and predict the structures of possible Phase I and Phase II metabolites. optibrium.comnih.gov
Clearance Pathway Prediction: Based on the properties of the parent compound and its predicted metabolites, models can then estimate the dominant clearance pathway. For example, compounds with high molecular weight are often eliminated via biliary excretion. nih.gov Conversely, smaller, more water-soluble compounds are typically excreted renally. certara.com
The predictions from these in silico tools can be summarized in a data table to provide a clear overview of the likely excretion profile of this compound.
Table 1: Hypothetical In Silico Excretion Pathway Predictions for this compound
| Parameter | Predicted Value/Classification | Implication for Excretion |
| Primary Elimination Route | Hepatic Metabolism | The compound is likely to be extensively metabolized in the liver prior to excretion. |
| Renal Clearance | Low | Direct excretion of the unchanged drug via the kidneys is predicted to be a minor pathway. |
| Biliary Excretion | Moderate | The parent compound or its metabolites may be excreted into the bile. |
| CYP450 Metabolism | Probable Substrate (e.g., CYP3A4, CYP2C9) | Suggests involvement of cytochrome P450 enzymes in Phase I metabolism. |
| Phase II Conjugation | Likely (e.g., Glucuronidation) | The benzoic acid moiety is a likely site for conjugation, increasing water solubility for excretion. |
It is important to note that these in silico predictions are probabilistic and serve as a guide for subsequent in vitro and in vivo studies to confirm the actual excretion pathways. nih.gov
Cheminformatics Approaches for Analog Prioritization and Library Design
Cheminformatics plays a pivotal role in modern drug discovery by enabling the efficient exploration of chemical space to identify and optimize lead compounds. ncsu.edunih.gov Starting with a molecule of interest like this compound, cheminformatics approaches can be used to prioritize analogs with improved properties and to design focused compound libraries for screening. nih.govresearchgate.net
The process typically begins with the definition of the this compound structure as a "scaffold" or core chemical framework. nih.gov This scaffold can then be used as the basis for designing a virtual combinatorial library. creative-biolabs.comnih.gov
Analog Prioritization:
Similarity-based virtual screening is a common technique for prioritizing analogs. acs.orgnih.gov This method involves searching large chemical databases for compounds that are structurally similar to the query molecule, this compound. The underlying principle is that structurally similar molecules are likely to have similar biological activities. mdpi.com Similarity can be assessed using various molecular fingerprints and similarity coefficients, such as the Tanimoto coefficient. jocpr.com
The prioritized list of analogs can be further filtered based on predicted ADMET properties to select candidates with a higher probability of success in later stages of drug development. nih.gov
Library Design:
For library design, the this compound scaffold can be systematically modified by adding different substituents at various attachment points. nih.gov This process, known as library enumeration, can generate a vast virtual library of related compounds.
The design of these libraries can be guided by several factors:
Structure-Based Design: If the biological target of this compound is known, molecular docking can be used to predict the binding affinity of the virtual analogs to the target's active site. nih.goveurekaselect.com This allows for the selection of compounds that are predicted to have improved potency.
Ligand-Based Design: In the absence of a known target structure, pharmacophore models can be developed based on the key chemical features of this compound that are thought to be important for its activity. The virtual library can then be screened to identify compounds that match the pharmacophore model.
Diversity-Oriented Design: To explore a wider range of chemical space, the library can be designed to maximize structural diversity while retaining the core scaffold. drugdesign.org
The following table illustrates a hypothetical fragment of a virtual library designed around the this compound scaffold, with modifications at two hypothetical points of diversity, R1 and R2.
Table 2: Illustrative Virtual Library Based on the this compound Scaffold
| Compound ID | R1 (Modification on Acetylphenyl Ring) | R2 (Modification on Benzoic Acid Ring) | Predicted Property 1 (e.g., Target Affinity) | Predicted Property 2 (e.g., Solubility) |
| Scaffold | -H | -H | - | - |
| Analog-001 | -F | -H | High | Moderate |
| Analog-002 | -Cl | -H | High | Low |
| Analog-003 | -H | -OCH3 | Moderate | High |
| Analog-004 | -F | -OCH3 | Very High | Moderate |
By integrating these cheminformatics approaches, researchers can systematically explore the structure-activity relationships around the this compound core, leading to the identification of optimized lead candidates with desirable biological and pharmacokinetic profiles. nih.govsupabase.co
Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
A standard one-dimensional (1D) ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the two phenyl rings, as well as a singlet for the methyl protons of the acetyl group and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would provide initial information about the substitution patterns on the phenyl rings. Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, and the methyl carbon.
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To establish the precise connectivity of atoms within the 2-[(4-Acetylphenyl)sulfanyl]benzoic acid molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings. Cross-peaks in the COSY spectrum would connect adjacent protons, confirming their positions relative to one another on each phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methyl protons of the acetyl group to the acetyl carbonyl carbon and the adjacent aromatic carbon. Importantly, it would also be expected to show a key correlation between the protons on one of the aromatic rings and the carbons of the other ring through the sulfur atom, confirming the thioether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is invaluable for conformational analysis. For this compound, NOESY could reveal through-space interactions between protons on the two different phenyl rings, offering insights into the preferred rotational conformation around the C-S bonds.
A hypothetical table of expected 2D NMR correlations is presented below to illustrate the utility of these techniques.
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| Acetyl CH₃ | None | C(acetyl methyl) | C(acetyl carbonyl), C(aromatic) | Protons on the 4-acetylphenyl ring |
| Aromatic Protons | Adjacent aromatic protons | Corresponding aromatic carbons | Other aromatic carbons (2-3 bonds away), Carbonyl carbons | Protons on the same and other aromatic ring |
| Carboxylic Acid OH | None | None | C(carboxylic carbonyl), C(aromatic) | Nearby aromatic protons |
Solid-State NMR for Polymorphic Forms or Supramolecular Assemblies
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This technique is particularly useful for identifying the presence of different polymorphic forms, which may have distinct physical properties. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR could reveal differences in the chemical shifts of carbon atoms in different crystalline arrangements. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, in supramolecular assemblies.
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to accurately determine the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of the elemental formula, thus confirming the identity of the compound. The expected exact mass for this compound (C₁₅H₁₂O₃S) would be calculated and compared to the experimentally determined value.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites or Derivatives
Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion is isolated and then fragmented, and the masses of the resulting fragment ions are measured. This provides valuable information about the connectivity of the molecule. For instance, characteristic fragmentation patterns would be expected, such as the loss of the acetyl group, the carboxylic acid group, or cleavage at the thioether linkage. This technique would also be invaluable for identifying potential metabolites or derivatives of the parent compound by comparing their fragmentation patterns.
A table of potential fragment ions that could be observed in the MS/MS spectrum of this compound is shown below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment Ion |
| [M+H]⁺ | Varies | CO | Loss of carbon monoxide from the acetyl group |
| [M+H]⁺ | Varies | H₂O | Loss of water from the carboxylic acid |
| [M+H]⁺ | Varies | COOH | Loss of the carboxylic acid group |
| [M+H]⁺ | Varies | CH₃CO | Loss of the acetyl group |
| [M+H]⁺ | Varies | C₇H₅O₂S | Cleavage of the thioether bond |
| [M+H]⁺ | Varies | C₈H₇O | Cleavage of the thioether bond |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation and can offer insights into the three-dimensional structure or conformation of molecules. For this compound, IMS-MS could potentially distinguish between different conformers that may exist in the gas phase. The collision cross-section (CCS), a value derived from the ion's drift time in the IMS cell, is a characteristic property that is related to the ion's shape and can be compared with theoretical values calculated for different possible conformations.
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a single crystal structure of "this compound" is not publicly available, analysis of closely related compounds, such as 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, provides significant insights into the expected structural features. nih.gov
The crystal packing of diaryl thioethers is governed by a variety of intermolecular forces. In the case of 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, the molecules form inversion dimers in the crystal lattice. nih.gov These dimers are linked by pairs of O—H⋯O hydrogen bonds, creating characteristic R22(8) graph-set motifs. This strong hydrogen bonding interaction between the carboxylic acid groups is a common feature in the crystal structures of benzoic acid derivatives. crystallography.net
The internal geometry of "this compound" can be inferred from crystallographic data of analogous structures. The molecule possesses considerable conformational flexibility, primarily around the C—S—C thioether linkage and the C—C bond connecting the carboxylic acid group to the phenyl ring.
In the related structure of 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, the dihedral angle between the mean planes of the two benzene (B151609) rings is a significant 88.7 (2)°. nih.gov This near-perpendicular orientation is a common feature in diaryl thioethers and is influenced by steric hindrance between the ortho-substituent on one ring and the adjacent ring. The carboxylic acid group itself is twisted out of the plane of its attached benzene ring by 13.6 (7)°. nih.gov Similar twists are observed in other ortho-substituted benzoic acids. mdpi.com
Expected bond lengths for the carboxylic acid and thioether moieties are well-established. For instance, in benzoic acid derivatives, C=O double bonds are typically around 1.210-1.220 Å, C-O single bonds are in the range of 1.350-1.356 Å, and the O-H bond is approximately 0.950-0.952 Å. uwosh.edu The C-S bond lengths in diaryl thioethers are generally in the range of 1.75-1.80 Å. The bond angles within the phenyl rings are expected to be close to 120°, with some distortion due to the substituents.
Table 1: Representative Crystallographic Data for a Related Compound: 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3071 (5) |
| b (Å) | 8.0790 (7) |
| c (Å) | 11.3878 (11) |
| α (°) | 82.678 (8) |
| β (°) | 83.642 (7) |
| γ (°) | 72.309 (7) |
| Dihedral Angle (Benzene Rings) | 88.7 (2)° |
| Carboxylic Acid Twist Angle | 13.6 (7)° |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. The vibrational spectrum of "this compound" would be characterized by the distinct vibrational modes of its constituent parts: the carboxylic acid, the acetyl group, the thioether linkage, and the disubstituted benzene rings.
The carboxylic acid group gives rise to several characteristic bands. The O-H stretching vibration is typically observed as a broad band in the IR spectrum, usually in the range of 3300-2500 cm⁻¹. The C=O stretching of the carboxylic acid is a strong, sharp absorption, expected around 1700-1680 cm⁻¹. The C-O stretching and O-H bending modes also produce characteristic bands in the fingerprint region (1400-900 cm⁻¹).
The acetyl group introduces another strong C=O stretching band, typically found at a slightly lower wavenumber than the carboxylic acid C=O, in the range of 1680-1660 cm⁻¹. The C-H stretching vibrations of the methyl group are expected around 2960 and 2870 cm⁻¹.
The thioether linkage (C-S-C) gives rise to weaker C-S stretching vibrations, which can be more challenging to assign as they appear in the fingerprint region (700-600 cm⁻¹), often coupled with other vibrational modes. mdpi.com
The benzene rings will exhibit a series of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the rings (ortho and para) will influence the positions and intensities of the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which are highly characteristic.
Table 2: Expected Characteristic Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | IR |
| Carboxylic Acid | C=O stretch | 1700-1680 | IR, Raman |
| Acetyl Group | C=O stretch | 1680-1660 | IR, Raman |
| Aromatic Rings | C=C stretch | 1600-1450 | IR, Raman |
| Thioether | C-S stretch | 700-600 | IR, Raman |
| Methyl Group | C-H stretch | 2960, 2870 | IR, Raman |
| Aromatic Rings | C-H stretch | >3000 | IR, Raman |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable) and Conformational Studies
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for the analysis of chiral molecules. "this compound" is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit a CD spectrum.
In a scenario where a chiral derivative of this compound was synthesized, CD spectroscopy would be invaluable for determining its absolute configuration and studying its conformational dynamics in solution. However, for the parent compound, this technique is not applicable.
Advanced Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and for real-time reaction monitoring. ijpsjournal.comspringernature.comijarnd.comnih.gov
For "this compound," Liquid Chromatography-Mass Spectrometry (LC-MS) would be a particularly powerful technique. actascientific.comnih.govnih.govmdpi.com HPLC could be used to separate the compound from starting materials, byproducts, or impurities in a reaction mixture. The separated components would then be introduced into a mass spectrometer, which would provide mass-to-charge ratio information, allowing for the confirmation of the product's identity and the identification of other components in the mixture. Tandem mass spectrometry (LC-MS/MS) could be employed to obtain structural information through fragmentation analysis. researchgate.net This would be highly valuable for monitoring the progress of its synthesis or for studying its metabolic fate in a biological system.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized, although it would likely require derivatization of the polar carboxylic acid group to increase the compound's volatility. actascientific.com
Other hyphenated techniques such as LC-NMR or LC-FTIR could provide even more detailed structural information on the separated components, although they are generally less sensitive than LC-MS. ijpsjournal.comspringernature.comnih.gov These advanced analytical methods are crucial for ensuring the purity and structural integrity of "this compound" in research and development settings.
Potential Applications and Future Research Directions Pre Clinical and Theoretical Focus
Exploration of 2-[(4-Acetylphenyl)sulfanyl]benzoic acid as a Lead Compound for Novel Chemical Probes
The quest for novel chemical probes to investigate biological pathways is a cornerstone of modern drug discovery. Small molecules serve as powerful tools to dissect cellular mechanisms and validate new therapeutic targets. The structure of this compound presents a promising scaffold for the development of such probes. Its diaryl sulfide (B99878) linkage and the presence of both a carboxylic acid and a ketone functional group offer multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and the introduction of reporter tags or reactive groups.
Future research could focus on leveraging this scaffold to design chemical probes for specific biological targets. For instance, derivatives of this compound could be synthesized to incorporate photoaffinity labels or biotin tags, enabling the identification of protein binding partners through techniques like affinity purification and mass spectrometry. The development of fluorescent analogs could also facilitate the visualization of its subcellular localization and interaction with biological targets in living cells. The exploration of its structure-activity relationship (SAR) through the synthesis and screening of a focused library of analogs will be crucial in identifying derivatives with high potency and selectivity for a particular biological process or protein.
Development of Advanced Synthetic Strategies for Complex Architectures Incorporating the Sulfanylbenzoic Acid Moiety
The sulfanylbenzoic acid moiety is a key structural feature of this compound and is found in various biologically active molecules. The development of advanced and efficient synthetic strategies to incorporate this moiety into more complex molecular architectures is an active area of research. Traditional methods for the synthesis of aryl sulfides often involve the coupling of a thiol with an aryl halide, which can sometimes be limited by harsh reaction conditions and the availability of starting materials.
Recent advancements in synthetic organic chemistry offer new avenues for the construction of such compounds. For example, transition metal-catalyzed cross-coupling reactions, such as the nickel-catalyzed aryl exchange between 2-pyridyl sulfide and aromatic esters, provide a thiol-free method for aryl sulfide synthesis. sciencedaily.comacs.org This approach is not only more environmentally friendly due to the avoidance of foul-smelling and toxic thiols but also offers a broader substrate scope. sciencedaily.com Furthermore, one-pot methods, such as the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones, can provide efficient access to complex benzothiophene scaffolds derived from sulfanylbenzoic acid. rsc.org These advanced synthetic methodologies can be harnessed to create a diverse library of complex molecules based on the this compound scaffold for further biological evaluation.
Mechanistic Elucidation of Novel Biological Activities Identified through High-Throughput Screening (In Vitro)
High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. arvojournals.orgnih.govchemdiv.comnih.govyoutube.com The application of HTS to a library of compounds including this compound and its derivatives could lead to the identification of novel biological activities. HTS assays can be designed to screen for a wide range of effects, such as enzyme inhibition, receptor binding, or modulation of cellular pathways. chemdiv.com
Should HTS identify a significant "hit," the subsequent step would be the elucidation of its mechanism of action. This would involve a battery of in vitro experiments to confirm the initial finding, determine the potency and efficacy of the compound, and identify its molecular target. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) can be employed to study the direct binding of the compound to its target protein. Further mechanistic studies could involve cell-based assays to investigate the downstream effects of the compound on signaling pathways and cellular functions. For example, derivatives of the related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown antiproliferative activity in cancer cell lines. mdpi.com A similar approach could be used to investigate the potential anticancer properties of this compound derivatives.
Designing Targeted Delivery Systems for In Vitro Cellular Applications (e.g., Nanoparticle Conjugates)
The effective delivery of a bioactive compound to its target cells is a critical factor in determining its therapeutic potential. Nanoparticle-based drug delivery systems offer a promising approach to enhance the cellular uptake and targeted delivery of small molecules. The carboxylic acid group of this compound provides a convenient handle for conjugation to various nanoparticle platforms.
For instance, the compound could be covalently attached to the surface of lipid-based nanoparticles, polymeric nanoparticles, or inorganic nanoparticles. This conjugation could improve its solubility, protect it from degradation, and facilitate its transport across cell membranes. Furthermore, the nanoparticles could be functionalized with targeting ligands, such as antibodies or peptides, to direct the compound to specific cell types or tissues. This targeted approach would be particularly valuable for in vitro studies, allowing for the investigation of the compound's effects on a specific cell population within a heterogeneous culture. The development of such nanoparticle conjugates would represent a significant step towards translating the in vitro biological activities of this compound into potential therapeutic applications.
Integration with Chemoinformatic Databases for Drug Discovery and Chemical Biology
Chemoinformatic databases are invaluable resources in modern drug discovery, providing a wealth of information on the chemical structures, properties, and biological activities of millions of compounds. Integrating data on this compound and its analogs into these databases would facilitate its exploration by the wider scientific community. Furthermore, these databases can be used to perform in silico analyses to predict the compound's properties and potential biological activities.
Computational tools can be employed to perform virtual screening of large compound libraries to identify molecules with similar structural features to this compound, which could then be prioritized for experimental testing. nih.gov Molecular docking studies can be used to predict the binding mode of the compound to various protein targets, providing insights into its potential mechanism of action. mdpi.com Additionally, quantitative structure-activity relationship (QSAR) models can be developed based on the biological data of a series of analogs to guide the design of new compounds with improved potency and selectivity. This in silico workflow can significantly accelerate the drug discovery process by reducing the time and resources required for experimental screening. nih.gov
Green Synthesis Optimization and Sustainable Production Methodologies
The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. The development of green synthesis methodologies for this compound is an important consideration for its potential future applications. This involves the use of renewable starting materials, the reduction of waste, and the use of environmentally friendly solvents and catalysts.
Several strategies can be employed to develop a greener synthesis of this compound. For example, the use of water as a solvent, the development of catalyst-free reactions, and the use of microwave-assisted synthesis can all contribute to a more sustainable process. organic-chemistry.org Recent research has focused on the development of environmentally friendly methods for the synthesis of aryl sulfides, which is a key step in the production of this compound. acs.orgresearchgate.net These methods include the use of odorless and stable sulfur sources and the development of metal-free catalytic systems. organic-chemistry.orgresearchgate.net By optimizing the synthesis of this compound according to the principles of green chemistry, its environmental impact can be minimized, making it a more attractive candidate for further development.
Theoretical Exploration of Reactivity in Different Chemical Environments
Theoretical chemistry provides powerful tools to understand the reactivity and properties of molecules. Computational methods, such as density functional theory (DFT), can be used to study the electronic structure and reactivity of this compound. These calculations can provide insights into its preferred conformation, its reactivity towards different reagents, and its potential to participate in various chemical reactions.
For example, DFT calculations can be used to determine the bond dissociation energies and reaction enthalpies, which can help to predict the most likely reaction pathways. The calculated molecular orbitals can provide information about the nucleophilic and electrophilic sites of the molecule, guiding the design of new synthetic transformations. Furthermore, theoretical studies can be used to investigate the interaction of the compound with its biological target at the atomic level, providing a deeper understanding of its mechanism of action. This theoretical exploration of the reactivity of this compound in different chemical environments can provide valuable guidance for its synthesis, modification, and biological evaluation.
Conclusion
Summary of Key Research Findings and Methodological Advances
Research into 2-[(4-Acetylphenyl)sulfanyl]benzoic acid and its analogues has primarily focused on their synthesis and the exploration of their chemical space. The key findings revolve around establishing efficient synthetic routes and understanding the structure-activity relationships (SAR) of the broader class of benzoic acid derivatives.
Methodologically, the synthesis of the diaryl thioether core, characteristic of this compound class, has seen significant advancements. Traditional methods often relied on harsh reaction conditions. However, modern organic synthesis has provided milder and more efficient protocols. The Ullmann condensation, a classic copper-catalyzed reaction, has been refined to overcome initial drawbacks like high temperatures and the need for stoichiometric amounts of copper. wikipedia.orgnih.gov Innovations include the use of soluble copper catalysts with specific ligands, which facilitate the C-S cross-coupling reaction under less demanding conditions. wikipedia.orgresearchgate.net These improvements have expanded the accessibility and structural diversity of arylsulfanyl benzoic acids.
Structure-activity relationship studies on various benzoic acid derivatives have revealed that the nature and position of substituents on the aromatic rings significantly influence their biological potential. iomcworld.comdrugdesign.org While specific biological data for this compound is not extensively detailed in publicly accessible literature, related structures have been investigated for a range of activities. For instance, benzoic acid derivatives are explored for anti-sickling properties, where molecular modeling helps in designing structures that interact with specific amino acid residues. iomcworld.com The general principle emerging from SAR studies is that modifications to the substituent groups can modulate properties like lipophilicity and electronic distribution, which are critical for potential therapeutic applications. nih.govmdpi.com
Table 1: Key Methodological Advances in Diaryl Thioether Synthesis
| Method | Traditional Conditions | Modern Advancements | Key Advantages |
|---|---|---|---|
| Ullmann Condensation | High temperatures (>200°C), stoichiometric copper powder, polar solvents. wikipedia.org | Use of soluble Cu(I) catalysts, diamine and acetylacetonate (B107027) ligands, lower reaction temperatures. wikipedia.orgresearchgate.net | Milder conditions, improved yields, broader substrate scope. |
| Buchwald-Hartwig Amination Analogue | Primarily for C-N bonds. | Adaptation for C-S bond formation using palladium catalysts. | High functional group tolerance, often milder than classic Ullmann. |
| Metal-Free Approaches | Not traditionally common. | Development of reactions using greener solvents or photocatalysis. researchgate.net | Reduced metal contamination, environmentally friendlier processes. |
Challenges and Opportunities in the Field of Arylsulfanyl Benzoic Acid Research
Despite methodological progress, challenges remain in the synthesis and evaluation of arylsulfanyl benzoic acids. One significant challenge is achieving regioselectivity in complex molecules, particularly during late-stage functionalization where multiple reactive sites may be present. nih.gov The purification of these compounds can also be demanding due to the presence of polar functional groups and potential side products from coupling reactions. Scaling up these syntheses for further pre-clinical investigation presents another hurdle, requiring robust and cost-effective processes.
However, these challenges are matched by considerable opportunities. The arylsulfanyl benzoic acid scaffold is a versatile template for drug discovery. nih.govpreprints.orgresearchgate.net The ability to modify the benzoic acid, the thioether linkage, and the second aryl ring allows for the creation of large libraries of compounds for high-throughput screening. The presence of the carboxylic acid group, a common feature in many drugs, provides a handle for forming salts or esters to modulate pharmacokinetic properties.
The key opportunity lies in the systematic exploration of the biological activity of this compound class. Given that various substituted benzoic acids and thioethers exhibit a wide range of biological effects, including anticancer and antimicrobial properties, there is a strong rationale for investigating compounds like this compound against various therapeutic targets. nih.govnih.gov The "acetylphenyl" moiety, in particular, offers a site for further chemical modification, such as conversion to an oxime or other derivatives, which has been shown to enhance the bioactivity of other scaffolds.
Outlook for Future Academic and Pre-Clinical Scientific Investigations
The future of research on this compound and its analogues appears promising, with clear directions for both academic and pre-clinical studies.
Academic investigations are expected to focus on the development of novel, greener synthetic methodologies. This includes the exploration of new catalytic systems, potentially using more abundant and less toxic metals than copper or palladium, and the application of techniques like flow chemistry to improve efficiency and safety. sci-hub.se Further mechanistic studies of the C-S bond formation will also be crucial for optimizing reaction conditions and expanding the substrate scope.
From a pre-clinical perspective, the immediate goal is to conduct comprehensive biological evaluations of a diverse library of arylsulfanyl benzoic acid derivatives. This should involve screening against a wide panel of cancer cell lines, bacterial and fungal strains, and specific enzymes or receptors implicated in disease. biointerfaceresearch.com For promising lead compounds, subsequent studies would involve elucidating the mechanism of action, which could involve techniques like molecular docking to predict binding interactions with biological targets. researchgate.net
Furthermore, future work should aim to establish a clear and detailed structure-activity relationship for this specific class of compounds. This will enable the rational design of second-generation analogues with improved potency, selectivity, and drug-like properties. The development of derivatives with enhanced metabolic stability and favorable pharmacokinetic profiles will be essential for translating initial in vitro findings into potential in vivo efficacy. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(4-Acetylphenyl)sulfanyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution (SN2) between 2-mercaptobenzoic acid derivatives and phenacyl bromides. For instance, reacting 2-mercaptobenzoic acid with 4-acetylphenacyl bromide under basic conditions (e.g., potassium hydroxide in methanol) yields the target compound. Optimization involves adjusting stoichiometry (1:1.5 molar ratio of acid to phenacyl bromide), reaction time (3–4 hours at room temperature), and purification via crystallization from methanol/water . Challenges include competing side reactions (e.g., oxidation of the thiol group) and ensuring high purity through recrystallization or column chromatography.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the acetyl group (~2.6 ppm for CH₃, ~200 ppm for carbonyl in ¹³C), sulfanyl-linked aromatic protons (δ 7.2–8.1 ppm), and carboxylic acid protons (broad ~12–13 ppm). Discrepancies in peak splitting may indicate conformational isomerism .
- IR Spectroscopy : Confirm the presence of carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680–1700 cm⁻¹) and acetyl groups (C=O ~1700–1750 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (C₁₅H₁₂O₃S) with ≤0.3% deviation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural determination of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. Use SHELXTL or SHELXL for refinement, ensuring R-factor convergence (<0.05). For example, the dihedral angle between the benzoic acid and acetylphenyl moieties can clarify steric interactions. WinGX/ORTEP visualizes anisotropic displacement parameters, distinguishing thermal motion from disorder . Discrepancies between NMR and crystallographic data (e.g., proton environments) may arise from dynamic effects in solution vs. static crystal packing .
Q. What strategies are effective for analyzing conflicting spectroscopic and computational data in this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived coupling constants with DFT-calculated values (e.g., using Gaussian09) to validate stereoelectronic effects.
- Hirshfeld Surface Analysis : Resolve crystallographic packing effects (e.g., π-π interactions) that may distort solution-phase NMR data .
- Dynamic NMR (DNMR) : Detect slow conformational exchange (e.g., restricted rotation around the sulfanyl bridge) by variable-temperature experiments .
Q. How can researchers evaluate the bioactivity of this compound against enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or calorimetric (ITC) methods to measure IC₅₀ values against targets like carbonic anhydrase or kinases. For example, pre-incubate the compound with the enzyme and monitor substrate turnover .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes. The acetyl group may form hydrogen bonds with active-site residues, while the sulfanyl bridge enhances hydrophobic interactions .
Q. What are the best practices for optimizing synthetic yield while minimizing byproducts?
- Methodological Answer :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., phenacyl thioether intermediates).
- Catalytic Additives : Introduce mild bases (e.g., NaHCO₃) to suppress acid-catalyzed side reactions.
- Green Chemistry : Replace methanol with ethanol/water mixtures to improve solubility and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
